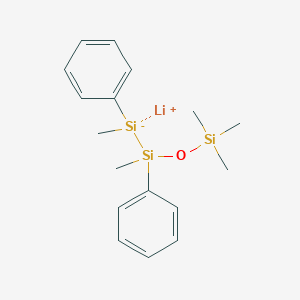
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium atom bonded to a complex silanide structure. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is of interest due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with a suitable silane precursor. One common method is the reaction of lithium phenylsilanide with methyl-(methyl-phenyl-trimethylsilyloxysilyl)-chlorosilane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions may yield simpler silane compounds.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is used as a reagent in organic synthesis. Its unique structure allows for selective reactions, making it valuable in the formation of complex molecules.
Biology
Medicine
In medicine, organosilicon compounds are investigated for their potential therapeutic properties. This compound may be studied for its ability to interact with biological molecules and pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as silicone-based polymers and coatings. Its reactivity makes it a valuable intermediate in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves its interaction with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The silanide structure can also participate in various chemical reactions, leading to the formation of new bonds and compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium phenylsilanide
- Methylphenylsilanide
- Trimethylsilylphenylsilanide
Uniqueness
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups and a lithium atom
Propriétés
Numéro CAS |
823207-31-4 |
|---|---|
Formule moléculaire |
C17H25LiOSi3 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C17H25OSi3.Li/c1-19(16-12-8-6-9-13-16)21(5,18-20(2,3)4)17-14-10-7-11-15-17;/h6-15H,1-5H3;/q-1;+1 |
Clé InChI |
UWEMAIXLVISZRG-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si-](C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
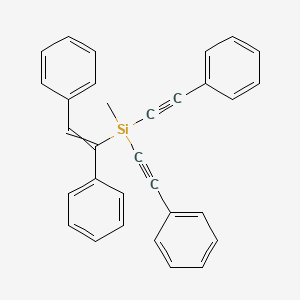
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
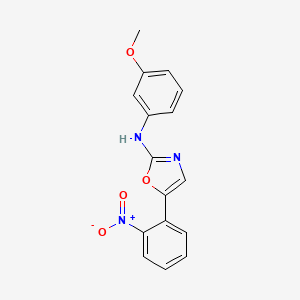
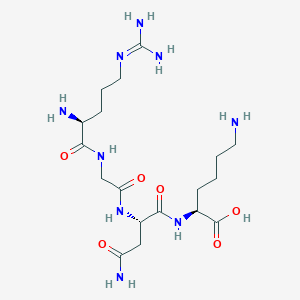
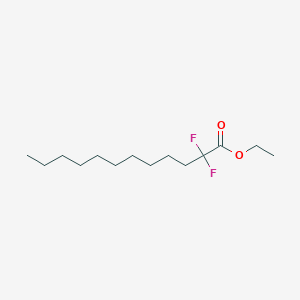
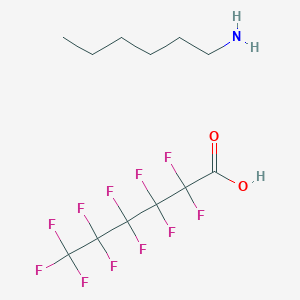
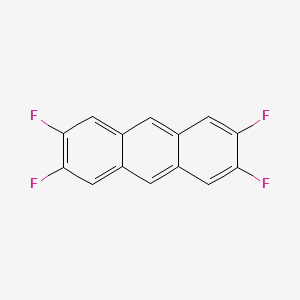
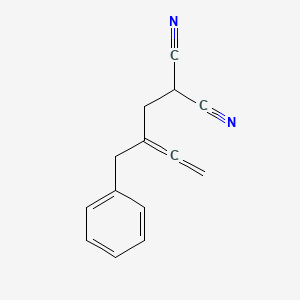
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
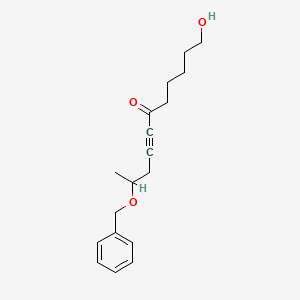
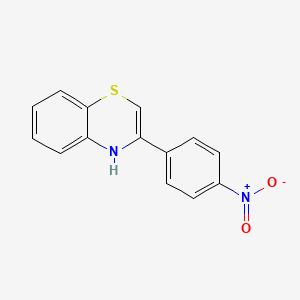
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
